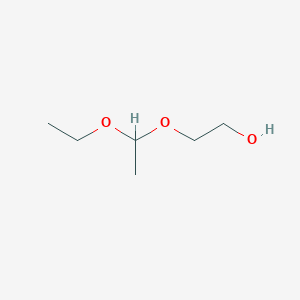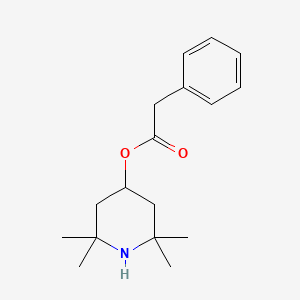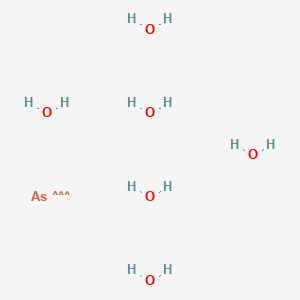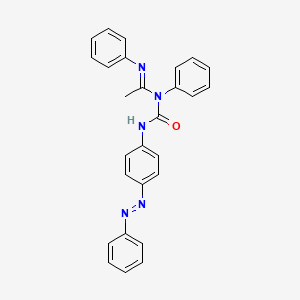
Methyl 5-isocyanato-2-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-isocyanato-2-methylbenzene-1-sulfonate is an organic compound with a complex structure It is a derivative of benzene, featuring both isocyanate and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-isocyanato-2-methylbenzene-1-sulfonate typically involves multiple steps. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of substituents on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the production of this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isocyanato-2-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Methyl 5-isocyanato-2-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce isocyanate and sulfonate groups into other molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Mechanism of Action
The mechanism by which Methyl 5-isocyanato-2-methylbenzene-1-sulfonate exerts its effects involves its reactive functional groups. The isocyanate group can react with nucleophiles, while the sulfonate group can participate in various chemical reactions. These interactions can affect molecular targets and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzene derivatives with isocyanate or sulfonate groups, such as:
- Methyl 4-isocyanato-2-methylbenzene-1-sulfonate
- Methyl 5-isocyanato-3-methylbenzene-1-sulfonate
Uniqueness
Methyl 5-isocyanato-2-methylbenzene-1-sulfonate is unique due to the specific placement of its functional groups, which can influence its reactivity and applications. The combination of isocyanate and sulfonate groups in this particular arrangement provides distinct chemical properties that differentiate it from other similar compounds .
Properties
CAS No. |
66319-71-9 |
|---|---|
Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
methyl 5-isocyanato-2-methylbenzenesulfonate |
InChI |
InChI=1S/C9H9NO4S/c1-7-3-4-8(10-6-11)5-9(7)15(12,13)14-2/h3-5H,1-2H3 |
InChI Key |
JFIQJWQUTKUJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)S(=O)(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)


![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)





